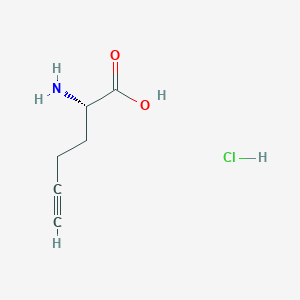
Ethyl 2-pyrimidinecarboxylate
Übersicht
Beschreibung
Ethyl 2-pyrimidinecarboxylate is an organic compound with the molecular weight of 152.15 . It is also known by its IUPAC name, ethyl 2-pyrimidinecarboxylate .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-pyrimidinecarboxylate were not found in the search results, pyrimidine derivatives have been synthesized using various methods. For instance, one study discusses the unique reactions of pyrimidine derivatives with LiAlH4 .Molecular Structure Analysis
The InChI code for Ethyl 2-pyrimidinecarboxylate is1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3 . This compound contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . Chemical Reactions Analysis
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product .Physical And Chemical Properties Analysis
Ethyl 2-pyrimidinecarboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 and a boiling point of 262.3±23.0 °C at 760 mmHg .Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 2-pyrimidinecarboxylate and its derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . The primary targets of these compounds are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being the core components for transmitting information.
Mode of Action
The interaction of Ethyl 2-pyrimidinecarboxylate with its targets results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The mechanism of action of Ethyl 2-pyrimidinecarboxylate is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in cellular stress responses, programmed cell death, and inflammation, respectively. By modulating these pathways, Ethyl 2-pyrimidinecarboxylate can potentially exert neuroprotective and anti-inflammatory effects.
Result of Action
The molecular and cellular effects of Ethyl 2-pyrimidinecarboxylate’s action include the inhibition of nitric oxide and TNF-α production, reduced expression of ER chaperone and apoptosis markers, and modulation of key biochemical pathways . These effects contribute to its potential neuroprotective and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
ethyl pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMAAFCQDFHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879092 | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyrimidinecarboxylate | |
CAS RN |
42839-08-7 | |
| Record name | 2-Pyrimidinecarboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2938899.png)
![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)
![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)


![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)


![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)